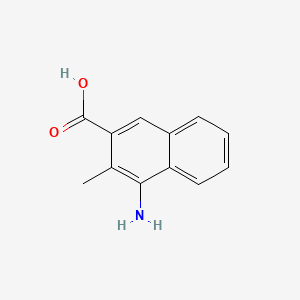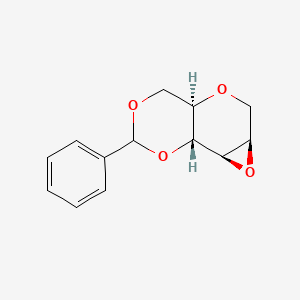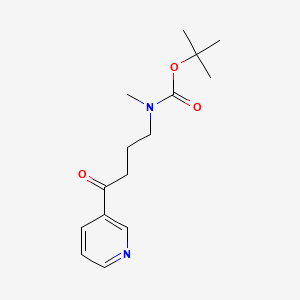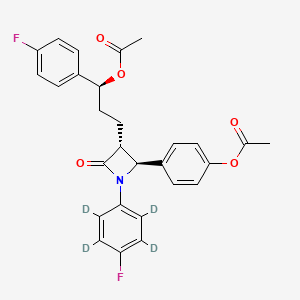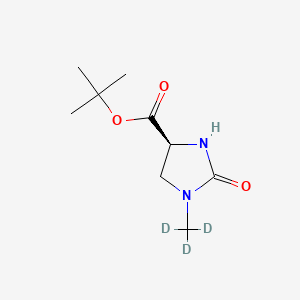![molecular formula C29H53N3O6 B564953 6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A CAS No. 121584-52-9](/img/no-structure.png)
6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A” is an impurity of cyclosporin, which is a calcineurin phosphatase pathway inhibitor, used as an immunosuppressant drug to prevent rejection in organ transplantation .
Molecular Structure Analysis
The molecular formula of “6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A” is C62H109N11O14 and its molecular weight is 1232.59 .Wissenschaftliche Forschungsanwendungen
Immunosuppression in Organ Transplantation
Cyclosporin A: is widely known for its immunosuppressive properties, which are crucial in preventing organ rejection post-transplantation. The specific derivative is used in the preparation of Cyclosporin derivatives for treating immune disorders . By inhibiting T-lymphocyte activation, it allows for the acceptance of the transplanted organ by the host’s immune system.
Ophthalmic Applications
A study has reported the use of Cyclosporin A in a hybrid nanomicelle-polymer insert for ocular delivery . This method improves the efficacy and tolerability of the drug for treating conditions like dry eye syndrome, where it prolongs the drug’s presence in the precorneal area, providing better therapeutic outcomes.
Wirkmechanismus
As an impurity of cyclosporin, “6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A” may share similar mechanisms of action. Cyclosporin is known to inhibit the calcineurin phosphatase pathway, which is used as an immunosuppressant drug to prevent rejection in organ transplantation .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A involves the acetylation of Cyclosporin A at the C-3 hydroxyl group, followed by a series of reactions to introduce the L-norleucine moiety at the C-4 position and the dimethylamino group at the C-6 position.", "Starting Materials": ["Cyclosporin A", "Acetic Anhydride", "L-Norleucine", "Diethyl Azodicarboxylate", "Triethylamine", "Dimethylamine", "Hydrochloric Acid", "Sodium Hydroxide", "Sodium Chloride", "Water", "Ethyl Acetate", "Methanol"], "Reaction": ["Step 1: Acetylation of Cyclosporin A at the C-3 hydroxyl group using Acetic Anhydride and Triethylamine as a catalyst to form 3-Acetyloxy-Cyclosporin A.", "Step 2: Introduction of the L-norleucine moiety at the C-4 position through a series of reactions involving L-Norleucine, Diethyl Azodicarboxylate, and Triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with Hydrochloric Acid to yield the desired product.", "Step 3: Introduction of the dimethylamino group at the C-6 position through a reaction between 3-Acetyloxy-Cyclosporin A and Dimethylamine in the presence of Sodium Hydroxide. The reaction is carried out in Ethyl Acetate, and the product is isolated by extraction with Water and subsequent purification using Methanol."] } | |
CAS-Nummer |
121584-52-9 |
Molekularformel |
C29H53N3O6 |
Molekulargewicht |
539.758 |
IUPAC-Name |
[(3R,14S)-5-(dimethylamino)-3,15-dimethyl-14-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]-1,6,13-trioxohexadecan-4-yl] acetate |
InChI |
InChI=1S/C29H53N3O6/c1-19(2)18-23(30-7)29(37)31-26(20(3)4)24(35)14-12-10-11-13-15-25(36)27(32(8)9)28(38-22(6)34)21(5)16-17-33/h17,19-21,23,26-28,30H,10-16,18H2,1-9H3,(H,31,37)/t21-,23+,26+,27?,28?/m1/s1 |
InChI-Schlüssel |
DIZXHMGPGJSRNA-CBRXDTHZSA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=O)OC(=O)C)N(C)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



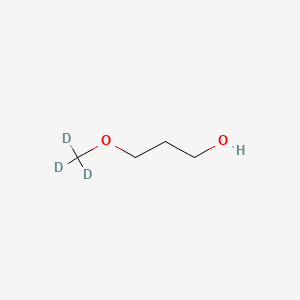
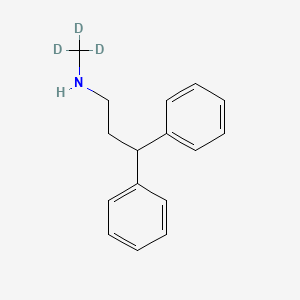
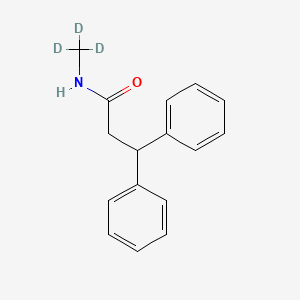
![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)
![Methyl 2-[4-(4-bromobut-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564880.png)
![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)
![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)
![Methyl 2-[4-(but-3-en-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564883.png)
